molecular formula C7H3Cl2FO2 B1585306 2,5-Dichloro-3-fluorobenzoic acid CAS No. 501008-42-0

2,5-Dichloro-3-fluorobenzoic acid

Cat. No. B1585306
M. Wt: 209 g/mol
InChI Key: ZVYNMBUXCNVMSC-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2,5-Dichloro-3-fluorobenzoic acid, has been reported . The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation, and chlorination . The starting material was 4-chloro-3,5-difluorobenzonitrile .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3-fluorobenzoic acid consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .


Chemical Reactions Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involved several chemical reactions, including nitration, selective reduction, diazotisation, and chlorination . These reactions were carried out on the starting material, 4-chloro-3,5-difluorobenzonitrile .

Scientific Research Applications

Synthesis and Chemical Processes

2,5-Dichloro-3-fluorobenzoic acid plays a significant role in various chemical synthesis processes. For instance, it is used in the kilogram-scale synthesis of similar compounds like 2,4-Dichloro-5-fluorobenzoic acid through continuous-flow processes, which offer advantages like safety, environmental friendliness, and high yield (Guo, Yu, & Yu, 2018). Additionally, its derivatives have been studied for insecticidal activities, showing potential in pest control applications (Shi, Qian, Song, Zhang, & Li, 2000).

Pharmaceutical Research

In pharmaceutical research, compounds containing 2,5-Dichloro-3-fluorobenzoic acid are explored for their potential antibacterial properties. For example, certain synthesized fluorine-containing compounds have been evaluated for antibacterial activities (Holla, Bhat, & Shetty, 2003).

Environmental and Biodegradation Studies

The biodegradation of fluorobenzoates, including compounds similar to 2,5-Dichloro-3-fluorobenzoic acid, has been a subject of environmental research. Studies have explored how specific bacteria can degrade these compounds, which is crucial for understanding their environmental impact and potential bioremediation applications (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Material Science and Electrochemistry

In material science and electrochemistry, 2,5-Dichloro-3-fluorobenzoic acid and its derivatives are studied for their adsorption properties on various metal surfaces. These studies provide insights into their potential applications in electrochemical sensors and surface modifications (Ikezawa & Nagai, 2010).

Safety And Hazards

2,5-Dichloro-3-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2,5-dichloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNMBUXCNVMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307215
Record name 2,5-dichloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorobenzoic acid

CAS RN

501008-42-0
Record name 2,5-Dichloro-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501008-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu

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